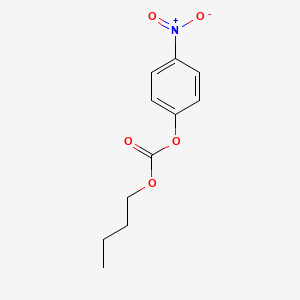

Carbonic acid, butyl 4-nitrophenyl ester

Description

Carbonic acid, butyl 4-nitrophenyl ester (CAS: 94-192-5, molecular formula: C₁₁H₁₃NO₅, molecular weight: 172.82 g/mol) is an organic ester derivative of carbonic acid. It features a butyl group and a 4-nitrophenyl moiety linked via a carbonate bridge.

Properties

CAS No. |

67036-13-9 |

|---|---|

Molecular Formula |

C11H13NO5 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

butyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C11H13NO5/c1-2-3-8-16-11(13)17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3 |

InChI Key |

NFLBOYSTEVDVQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Molecular Weight: Carbonic acid, butyl 4-nitrophenyl ester has a lower molecular weight compared to long-chain analogs like hexadecanoic acid 4-nitrophenyl ester (172.82 vs. 377.52 g/mol). This may enhance its solubility and bioavailability .

- Lipophilicity (LogP): While LogP data for the butyl ester are unavailable, shorter alkyl chains (e.g., butyl vs.

Pharmacokinetic and Drug-Likeness Profiles

Table 2: Drug-Likeness and Pharmacokinetic Comparison

Notes:

- Bioavailability: Long-chain esters like hexadecanoic acid 4-nitrophenyl ester exhibit lower oral bioavailability due to higher lipophilicity and molecular weight .

Key Findings :

- Enzyme Interactions: 4-Nitrophenyl laurate shows the highest anti-cancer docking score (-9.1 kcal/mol) against lung cancer protein 2ITO, attributed to interactions with polar amino acids like LYS 745 .

- Lipase Activity : Carbonic acid esters with shorter chains (e.g., butyl) may hydrolyze faster than long-chain analogs, as seen in studies on 4-nitrophenyl acetate vs. palmitate .

Stability and Hydrolysis

- Hydrolysis Rates : Shorter-chain 4-nitrophenyl esters (e.g., acetate, butyrate) undergo faster enzymatic hydrolysis compared to long-chain derivatives (e.g., palmitate) due to reduced steric hindrance .

- Chemical Stability : Bis(4-nitrophenyl) carbonate, a diaryl carbonate, exhibits high stability under neutral conditions but hydrolyzes rapidly in alkaline environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.